molecular formula C7H14N2O2S B11799887 N-Cyclopropylpyrrolidine-3-sulfonamide

N-Cyclopropylpyrrolidine-3-sulfonamide

Cat. No.: B11799887
M. Wt: 190.27 g/mol
InChI Key: VXDAZCWCIBGNTD-UHFFFAOYSA-N
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Description

N-Cyclopropylpyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C7H14N2O2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2). Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylpyrrolidine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions usually involve the use of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylpyrrolidine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Cyclopropylpyrrolidine-3-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Cyclopropylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropylpyrrolidine-3-sulfonamide is unique due to its cyclopropyl and pyrrolidine moieties, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

N-cyclopropylpyrrolidine-3-sulfonamide

InChI

InChI=1S/C7H14N2O2S/c10-12(11,9-6-1-2-6)7-3-4-8-5-7/h6-9H,1-5H2

InChI Key

VXDAZCWCIBGNTD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2CCNC2

Origin of Product

United States

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